2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol
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Overview
Description
2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol is a chemical compound with the molecular formula C12H16ClN5O2 and a molecular weight of 297.74 g/mol . This compound is characterized by the presence of a purine ring substituted with a chloro group, a morpholino group, and a propan-2-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol typically involves the reaction of 9H-Purine-8-methanol with 2-chloro-α,α-dimethyl-6-(4-morpholinyl)-9-(tetrahydro-2H-pyran-2-yl) under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol involves the inhibition of lipid kinases, including p110 alpha and other isoforms of PI3K . This inhibition affects various cellular pathways, leading to potential therapeutic effects in the treatment of diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-6-morpholino-7H-purin-8-yl)propan-2-ol
- 9H-Purine-8-methanol, 2-chloro-α,α-dimethyl-6-(4-morpholinyl)-
Uniqueness
2-(2-Chloro-6-morpholino-9H-purin-8-yl)propan-2-ol is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chloro-6-morpholin-4-yl-7H-purin-8-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c1-12(2,19)10-14-7-8(15-10)16-11(13)17-9(7)18-3-5-20-6-4-18/h19H,3-6H2,1-2H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRZYZYMRVTUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C(=NC(=N2)Cl)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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